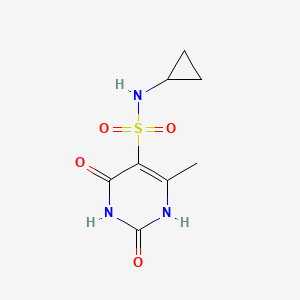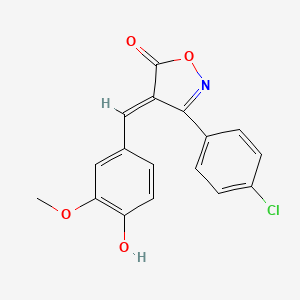
N-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.04702701 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamide Applications in Scientific Research
Antibacterial and Antifungal Properties
Sulfonamides, due to their broad spectrum of antimicrobial activity, have been extensively studied for their antibacterial and antifungal properties. A study by Gadad et al. (2000) demonstrated that 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin, indicating their potential in developing new antimicrobial agents Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000.
Antimicrobial Cytotoxicity
Elumalai et al. (2017) synthesized novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines, which exhibited not only antimicrobial activities but also cytotoxicity against Vero cells. This highlights the dual functionality of such compounds, suggesting their potential use in antimicrobial chemotherapy and possibly in cancer research Elumalai, Ali, Srinivasan, Elumalai, & Eluri, 2017.
Enzyme Inhibition for Antimicrobial Action
Azzam, Elsayed, and Elgemeie (2020) developed N-sulfonamide 2-pyridone derivatives aiming to inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes simultaneously, showcasing a novel approach in antibiotic resistance research. Their findings suggest that such compounds can serve as a foundation for developing dual-action antimicrobial agents, potentially offering a solution to combat multi-drug resistant bacteria Azzam, Elsayed, & Elgemeie, 2020.
Antioxidant Properties
Muhammad-Ali, Salman, and Jasim (2019) explored the antioxidant activity of azo-sulfa compounds, indicating that the attachment of heterocyclic rings to sulfonamides enhances their antioxidant properties. This research provides insights into the potential of sulfonamides in developing treatments that require antioxidant activity, further broadening their application in medicinal chemistry Muhammad-Ali, Salman, & Jasim, 2019.
Propiedades
IUPAC Name |
N-cyclopropyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-4-6(7(12)10-8(13)9-4)16(14,15)11-5-2-3-5/h5,11H,2-3H2,1H3,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODHICVGKAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)
![4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)

![methyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B5522237.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5522239.png)
![2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5522240.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5522243.png)
![ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)
![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)
![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)
![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
